2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride
Overview
Description
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2FN3O and its molecular weight is 324.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiplasmodial Properties
The compound has been synthesized and evaluated for potential in vitro antiplasmodial properties. It has shown biological activity against the Plasmodium falciparum strain, with a suggested mode of action involving molecular docking against the parasite lactate dehydrogenase, potentially hindering lactate entry and inhibiting the enzyme. This is indicative of its potential application in malaria treatment or research (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial and Anticancer Properties
A series of derivatives of the compound has been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The study indicated significant antimicrobial activity for certain derivatives, comparable to standard drugs, and some compounds displayed promising anticancer activity, though lower than standard drugs. Molecular docking studies showed that these compounds might serve as a lead for rational drug designing for anticancer molecules (Mehta et al., 2019).
Inhibitory Activity against Mushroom Tyrosinase
Compounds containing elements of the structure have shown inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in treating conditions like hyperpigmentation or for cosmetic purposes. Molecular docking studies have supported these findings, indicating a strong interaction profile at the active site of tyrosinase (Hassan et al., 2022).
Memory Enhancement in Mice
A related compound, synthesized for its structural similarity, was studied for its effects on memory enhancement in mice. The compound showed significant effects, suggesting potential applications in treating memory-related disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O.2ClH/c14-10-1-3-12(4-2-10)16-13(18)9-17-7-5-11(15)6-8-17;;/h1-4,11H,5-9,15H2,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDQQDSJBHVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.